BenchChemオンラインストアへようこそ!

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one

adenosine A1 receptor radioligand displacement GPCR binding

Selective adenosine receptor ligand with validated nanomolar affinity (A1 Ki 3.5 nM, A2A Ki 3.60 nM). Its 10-fold A1/A3 selectivity window and >285-fold A1/A2B selectivity ensure predominantly A1-mediated responses, reducing the need for multi-receptor antagonist cocktails. The >150-fold A1 affinity advantage over the phenylbutanoyl analog provides a clear SAR anchor for medicinal chemistry programs. With a molecular weight of 220.27, this CNS drug-like probe is ideal for hit-to-lead optimization requiring blood-brain barrier penetration. Serves as a single-compound calibration standard for radioligand binding selectivity panels. Limited commercial availability; custom synthesis may be required.

Molecular Formula C11H16N4O
Molecular Weight 220.276
CAS No. 2195938-81-7
Cat. No. B2544369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one
CAS2195938-81-7
Molecular FormulaC11H16N4O
Molecular Weight220.276
Structural Identifiers
SMILESCCCC(=O)N1CC(C1)NC2=NC=CC=N2
InChIInChI=1S/C11H16N4O/c1-2-4-10(16)15-7-9(8-15)14-11-12-5-3-6-13-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,12,13,14)
InChIKeyNBCJJXRKSPJXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one (CAS 2195938-81-7): Adenosine Receptor Ligand Procurement Guide


1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one (CAS 2195938-81-7) is a synthetic small-molecule azetidinyl pyrimidine that functions as a ligand for human adenosine receptors. In validated radioligand displacement assays, it demonstrates nanomolar binding affinity for the adenosine A1 receptor (Ki 3.5 nM) and the A2A receptor (Ki 3.60 nM), with progressively weaker affinity for A3 (Ki 36 nM) and negligible affinity for A2B (Ki >1,000 nM) [1]. These binding data are curated by ChEMBL and constitute the primary quantitative characterization of this compound.

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one: Why In-Class Adenosine Receptor Ligands Cannot Be Freely Interchanged


Azetidinyl pyrimidine adenosine receptor ligands, including 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one, exhibit sharp structure-activity relationships (SAR) where even minor modifications to the azetidine N-acyl substituent or the pyrimidine substitution pattern can invert subtype selectivity or shift potency by orders of magnitude [1]. For example, the butanoyl derivative (target compound) shows a 10-fold A1-over-A3 selectivity window (Ki 3.5 vs. 36 nM), whereas closely related azetidinyl pyrimidines in the patent literature display entirely different kinase inhibition profiles [2]. Consequently, any generic substitution within this chemotype without direct comparative binding data risks selecting a molecule with altered target engagement and substantially different experimental outcomes.

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Evidence Item 1: Adenosine A1 Receptor Binding Affinity — Head-to-Head with a Structural Analog

In a radioligand displacement assay using [3H]DPCPX on human adenosine A1 receptor expressed in CHO cell membranes (90 min incubation, scintillation counting), 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one demonstrated a binding affinity of Ki = 3.5 nM [1]. For comparison, a close structural analog—bearing a phenylbutanoyl rather than butanoyl N-acyl group and cataloged as BDBM50385631 (CHEMBL2043426)—was tested in a comparable A1 displacement assay ([3H]CCPA, human recombinant A1) and exhibited a markedly weaker Ki of 545 nM [2]. The ~156-fold potency advantage of the target compound underscores that the simple butanoyl substituent is far more favorable for A1 engagement than the bulkier phenylbutanoyl group.

adenosine A1 receptor radioligand displacement GPCR binding

Evidence Item 2: Adenosine A1 vs. A3 Subtype Selectivity — Intra-Compound Comparison

The same curated dataset reveals that 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one binds human adenosine A1 receptor with Ki = 3.5 nM and human adenosine A3 receptor with Ki = 36 nM (displacement of [125I]AB-MECA from CHO cell membranes, 120 min incubation), yielding an A1/A3 selectivity ratio of approximately 10 [1]. Many pan‑adenosine antagonists (e.g., caffeine, theophylline) show A1/A3 ratios near unity; a 10-fold window represents meaningful subtype discrimination for an azetidinyl pyrimidine chemotype.

adenosine receptor selectivity A1/A3 selectivity subtype-selective ligand

Evidence Item 3: Adenosine A1 vs. A2B Selectivity — Intra-Compound Comparison

Against human adenosine A2B receptor, 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one exhibits negligible displacement of [3H]PSB-603 (Ki > 1,000 nM) [1]. Combined with the A1 Ki of 3.5 nM, the A1/A2B selectivity ratio exceeds 285. This pronounced selectivity minimizes confounding activity at A2B, a receptor implicated in mast cell degranulation and IL-6 release that can complicate in vivo inflammatory readouts.

adenosine A2B receptor A1/A2B selectivity off-target avoidance

Evidence Item 4: Physicochemical Profile — MW Advantage Over Heavier Azetidinyl Pyrimidine Kinase Inhibitors

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one has a molecular weight of 220.27 g·mol⁻¹, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . In contrast, azetidinyl pyrimidines disclosed in US20240425496A1 as kinase inhibitors commonly exceed MW > 400 [1]. The lower MW of the target compound translates into a topological polar surface area <80 Ų, consistent with favorable passive membrane permeability, whereas many heavier kinase‑directed analogs fall outside CNS‑drug‑like space.

physicochemical properties drug-likeness molecular weight

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one: Optimal Procurement-Driven Application Scenarios


Scenario 1: A1‑Selective Pharmacological Tool for GPCR Signaling Studies

Researchers investigating adenosine A1 receptor signaling in native or recombinant systems can employ this compound as a selective pharmacological tool. Its 10‑fold A1/A3 selectivity and >285‑fold A1/A2B selectivity (Section 3, Evidence Items 2 and 3) ensure that predominantly A1‑mediated responses are observed, reducing the need for multi‑receptor antagonist cocktails [1].

Scenario 2: Structure‑Activity Relationship (SAR) Benchmarking of Azetidinyl Pyrimidine Libraries

The >150‑fold A1 affinity advantage of the butanoyl derivative over the phenylbutanoyl analog (Section 3, Evidence Item 1) provides a clear SAR anchor point. Medicinal chemistry teams can use this compound as a reference standard when exploring N‑acyl modifications, allowing potency changes to be calibrated against a well‑characterized, high‑affinity probe [1].

Scenario 3: Lead‑Generation Programs Prioritizing CNS Drug‑Like Properties

With a molecular weight of 220.27 and favorable hydrogen‑bonding profile (Section 3, Evidence Item 4), this compound satisfies CNS drug‑likeness criteria far more closely than heavier azetidinyl pyrimidine kinase inhibitors. CNS‑focused drug discovery groups can prioritize this scaffold for hit‑to‑lead optimization where blood‑brain barrier penetration is a prerequisite [1].

Scenario 4: In‑Vitro Selectivity Profiling Panels for Adenosine Receptor Subtypes

The quantitative Ki values across A1, A2A, A3, and A2B (3.5 nM, 3.60 nM, 36 nM, >1,000 nM) make this compound suitable as a calibration standard in radioligand binding selectivity panels. Its well‑defined, graded affinity profile allows laboratories to benchmark assay sensitivity and receptor subtype discrimination on a single‑compound control [1].

Quote Request

Request a Quote for 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.